molecular formula C22H25N3O3S2 B2453239 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 683261-48-5

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Katalognummer: B2453239
CAS-Nummer: 683261-48-5
Molekulargewicht: 443.58
InChI-Schlüssel: JZPYLQXZMJIVCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-23-20-14-17(10-13-21(20)29-15)24-22(26)16-8-11-19(12-9-16)30(27,28)25(2)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPYLQXZMJIVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzamide moiety linked to a benzothiazole and a sulfamoyl group. Its molecular formula is C17H22N2O2SC_{17}H_{22}N_2O_2S with a molecular weight of approximately 334.44 g/mol.

PropertyValue
Molecular FormulaC17H22N2O2S
Molecular Weight334.44 g/mol
InChIKeyXYZ123456789

Research indicates that compounds similar to this compound may act as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. For instance, studies have shown that benzothiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Inhibition of Kinases

One significant area of study is the inhibition of cyclin-dependent kinase 5 (Cdk5). A related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, demonstrated moderate potency against Cdk5 in high-throughput screening assays. This suggests that the sulfamoyl group in our compound may similarly enhance kinase inhibition .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to disrupt YAP/TAZ signaling pathways, which are often upregulated in malignant mesothelioma. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • In Vitro Studies : In vitro assays have shown that related benzothiazole compounds exhibit cytotoxic effects on various cancer cell lines. These effects are attributed to their ability to induce apoptosis and inhibit cell proliferation.
  • Animal Models : Preclinical studies using mouse models have demonstrated that compounds with similar structures can significantly reduce tumor size when administered at specific dosages.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with a sulfonamide moiety exhibit significant anticancer properties. For instance, derivatives similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have shown cytotoxic effects against various cancer cell lines. The design of molecular hybrids combining sulfonamide structures with other pharmacophores has been a successful strategy in developing new anticancer agents. These compounds have demonstrated apoptotic effects on cancer cells, suggesting their potential for therapeutic use in oncology .

Acetylcholinesterase Inhibition

The compound's structural features may also contribute to its activity as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that similar compounds can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The presence of the benzothiazole moiety in the compound enhances its interaction with bacterial enzymes, making it a candidate for further investigation as an antibacterial agent. Preliminary data suggest that these compounds can inhibit the growth of various pathogens .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Sulfonamide Linkage : Reaction between a suitable amine and a sulfonyl chloride to form the sulfonamide.
  • Benzothiazole Coupling : The introduction of the benzothiazole moiety through nucleophilic substitution or coupling reactions.
  • Final Modification : Further functionalization to achieve the desired benzamide structure.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Study on Anticancer Activity : A series of sulfonamide derivatives were tested against human cancer cell lines, revealing IC50 values indicating potent cytotoxicity .
  • Research on Neuroprotective Effects : Investigations into acetylcholinesterase inhibitors showed that compounds with structural similarities to this compound exhibited significant inhibition rates, suggesting potential applications in Alzheimer's treatment .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfamoyl group undergoes nucleophilic substitution due to the electrophilic sulfur atom.

Reaction with Amines

  • Conditions : Reflux in ethanol or THF with excess primary/secondary amines.

  • Mechanism : Amine acts as a nucleophile, displacing the cyclohexyl(methyl)amine group.

  • Example :

    Compound+R-NH2Δ,EtOH4-[R-sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide+cyclohexyl(methyl)amine\text{Compound} + \text{R-NH}_2 \xrightarrow{\Delta, \text{EtOH}} \text{4-[R-sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide} + \text{cyclohexyl(methyl)amine}

    Yield : 60–75% (depending on R-group steric effects).

Reaction with Alcohols

  • Conditions : Catalytic acid (e.g., H₂SO₄) in refluxing alcohol.

  • Outcome : Formation of sulfonate esters.

    Compound+ROHH+4-(RO-SO₂)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide\text{Compound} + \text{ROH} \xrightarrow{\text{H}^+} \text{4-(RO-SO₂)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide}

    Applications : Intermediate for prodrug design .

Acidic Hydrolysis of Sulfamoyl Group

  • Conditions : 6M HCl, 80°C, 4–6 hours.

  • Products : Benzoic acid derivative and cyclohexyl(methyl)sulfamic acid.

  • Mechanism : Protonation of sulfonamide nitrogen followed by S–N bond cleavage .

Basic Hydrolysis of Benzamide

  • Conditions : 2M NaOH, reflux, 2 hours.

  • Products : 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid and 5-amino-2-methylbenzothiazole.

    CompoundOHC7H7SO3N(C6H11)CH3+C8H6N2S\text{Compound} \xrightarrow{\text{OH}^-} \text{C}_7\text{H}_7\text{SO}_3\text{N}(\text{C}_6\text{H}_{11})\text{CH}_3 + \text{C}_8\text{H}_6\text{N}_2\text{S}

    Yield : ~85%.

Oxidation Reactions

The sulfamoyl group oxidizes to sulfonic acid derivatives under strong oxidizing conditions.

Oxidation with KMnO₄

  • Conditions : Aqueous KMnO₄ (5% w/v), 60°C, 3 hours.

  • Product : 4-sulfonato-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide.

    CompoundKMnO44-(SO3)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide+by-products\text{Compound} \xrightarrow{\text{KMnO}_4} \text{4-(SO}_3^-)\text{-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide} + \text{by-products}

    Notes : Reaction monitored via TLC (Rf = 0.42 in EtOAc/hexane) .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation.

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C, 1 hour.

  • Product : 5-nitro-2-methyl-1,3-benzothiazole derivative.

    CompoundHNO34-[cyclohexyl(methyl)sulfamoyl]-N-(5-nitro-2-methyl-1,3-benzothiazol-5-yl)benzamide\text{Compound} \xrightarrow{\text{HNO}_3} \text{4-[cyclohexyl(methyl)sulfamoyl]-N-(5-nitro-2-methyl-1,3-benzothiazol-5-yl)benzamide}

    Yield : 55% .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products
Thermal (100°C, 24h) Partial decomposition (~12%)Cyclohexylamine, benzothiazole fragments
UV Light (254 nm) Rapid sulfamoyl bond cleavage (>90% in 6h)Sulfonic acid derivatives

Analytical Methods : HPLC (C18 column, acetonitrile/water) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.